molecular formula C7H6N4O B1300742 3-(1H-tetrazol-1-yl)phenol CAS No. 125620-16-8

3-(1H-tetrazol-1-yl)phenol

Cat. No. B1300742
M. Wt: 162.15 g/mol
InChI Key: GXPLZNJTPPNNOA-UHFFFAOYSA-N
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Patent
US08362017B2

Procedure details

To a 200 ml round bottom flask equipped with a magnetic stir bar containing a solution of 3-aminophenol (5 g, 45.8 mmol, 1.0 eq) in triethyl orthoformate (24.4 ml, 146.5 mmol, 3.2 eq) was added sodium azide (3.73 g, 57.3 mmol, 1.25 eq) and acetic acid (41.95 ml, 732.8 mmol, 16.0 eq). The mixture was stirred for 10 min at room temperature and then heated at 80° C. for 1.5 h. After heating, the mixture was bronze and homogeneous. The mixture was cooled to room temperature. Water (30 mL) and 6 N HCl (17 mL) was added. A 25% aqueous solution of NaNO2 (6 mL) was slowly added while the reaction mixture was cooled in an ice bath. A white solid, 3-tetrazol-1-yl-phenol 29 (5.3 g, 72% yield) was obtained upon filtration and washing with water. LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 163.0 (M+H)+1 1H-NMR, Varian 400 MHz (MeOH-d4) δ 9.71 (s, 1H), 7.41 (t, 1H), 7.28 (d, 2H), 6.96 (d, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
41.95 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(OCC)(OCC)OCC.[N-:19]=[N+:20]=[N-:21].[Na+].[C:23](O)(=O)C.Cl.N([O-])=O.[Na+]>O>[N:1]1([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[CH:23]=[N:21][N:20]=[N:19]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
24.4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
41.95 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
bronze
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 200 ml round bottom flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(N=NN=C1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.